molecular formula C11H11N3O2 B12884043 Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate CAS No. 875312-86-0

Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate

Cat. No.: B12884043
CAS No.: 875312-86-0
M. Wt: 217.22 g/mol
InChI Key: NZYNNVHIQVOAOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate pentahydrate, and a reducing agent like sodium ascorbate .

Industrial Production Methods

In an industrial setting, the synthesis of Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with modified functional groups .

Scientific Research Applications

Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate is unique due to its ester functional group, which can be hydrolyzed to form the corresponding acid. This compound also exhibits a broad range of biological activities, making it a versatile molecule for various applications .

Biological Activity

Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

This compound features:

  • Triazole Ring : A five-membered heterocyclic structure containing three nitrogen atoms.
  • Benzoate Moiety : An ethyl ester group attached to a benzene ring.

This unique structure contributes to its biological activity and potential for modification to enhance efficacy.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing antifungal and antibacterial agents.
  • Anticancer Potential : Research indicates that triazole derivatives can induce apoptosis in cancer cells. This compound may inhibit cell proliferation through modulation of cell signaling pathways .
  • Anti-inflammatory Effects : Some studies suggest that triazole compounds can exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory processes.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

Enzyme Inhibition

Triazole compounds often function as enzyme inhibitors. For example:

  • DNA Gyrase Inhibition : This compound may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication .

Receptor Interaction

Triazoles can interact with receptors involved in various signaling pathways:

  • Cholinesterase Inhibition : Some triazole derivatives have been shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

StudyFindings
Alizadeh et al. (2021)Developed a synthesis method for triazole derivatives with demonstrated antibacterial activity. This compound was included in the study as a promising candidate .
PMC8353992 (2021)Investigated the structure-based optimization of triazole compounds for antiviral applications against SARS-CoV viruses. The findings suggest that modifications to the triazole ring can enhance biological activity .
Frontiers in Chemistry (2022)Reviewed the broad-spectrum biological activities of triazole derivatives, emphasizing their potential in drug development for various diseases including cancer and infections.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its application in medicine:

  • Absorption and Distribution : Studies indicate that triazole derivatives can be effectively absorbed and distributed in biological systems.
  • Metabolism : The metabolic pathways of this compound need further investigation to understand its stability and bioavailability.

Properties

CAS No.

875312-86-0

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 3-(triazol-1-yl)benzoate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-3-5-10(8-9)14-7-6-12-13-14/h3-8H,2H2,1H3

InChI Key

NZYNNVHIQVOAOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=CN=N2

Origin of Product

United States

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